molecular formula C16H13N3O2S3 B3312693 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide CAS No. 946327-47-5

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B3312693
CAS No.: 946327-47-5
M. Wt: 375.5 g/mol
InChI Key: DCPXPYAXSKJFOA-UHFFFAOYSA-N
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Description

"N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide" is a thiazole-based compound featuring a thiophene carboxamide core, a phenyl-substituted thiazole ring, and a 2-amino-2-oxoethylthio side chain. However, direct experimental data for this compound are absent in the provided evidence. Instead, structurally analogous nitrothiophene carboxamides and thiazolidinone derivatives have been extensively studied, offering insights into its hypothetical properties and synthesis pathways .

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S3/c17-12(20)9-23-16-18-13(10-5-2-1-3-6-10)15(24-16)19-14(21)11-7-4-8-22-11/h1-8H,9H2,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPXPYAXSKJFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiophene moiety, alongside an acetamide functional group. Its molecular formula is C14H14N2O2S2C_{14}H_{14}N_2O_2S_2, with a molecular weight of approximately 302.4 g/mol. The unique structural features contribute to its diverse biological activities.

Biological Activities

1. Anticancer Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit various anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against several cancer cell lines, including:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 1HeLa1.61Microtubule destabilization
Compound 2A5491.98Cell cycle arrest at G2/M phase
N-(2-amino-2-oxoethyl)thio-thiazole derivativesU251 (glioblastoma)0.06Apoptosis induction

In a study involving thiazole derivatives, one compound showed selective cytotoxicity towards human glioblastoma cells while sparing normal cells, highlighting the potential for targeted cancer therapies .

2. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-donating groups in the thiazole ring can enhance activity against various pathogens. For example:

Compound NameTarget PathogenActivity Type
Thiazole Derivative AStaphylococcus aureusBactericidal
Thiazole Derivative BEscherichia coliBacteriostatic

The specific activity of this compound against microbial strains remains to be thoroughly investigated but is anticipated based on structural analogs .

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole-based compounds suggests that modifications to the thiazole and thiophene moieties can significantly influence biological activity. Key observations include:

  • Substituent Effects : The introduction of various substituents on the thiazole ring can enhance anticancer activity.
  • Electronic Properties : Electron-donating groups at specific positions on the phenyl or thiazole rings have been shown to improve interactions with biological targets .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of thiazole derivatives, including N-(2-amino-2-oxoethyl)thio compounds, against multiple cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against melanoma and pancreatic cancer cells .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives similar to N-(2-amino-2-oxoethyl)thio compounds were screened against various bacterial strains, demonstrating significant inhibition zones compared to controls. This supports the potential use of these compounds in developing new antimicrobial agents .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C20H19N3O4S2C_{20}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of approximately 429.5 g/mol. Key structural components include:

  • Thiazole Ring : Known for diverse pharmacological properties.
  • Acetamide Group : Enhances biological reactivity.
  • Methoxyphenoxy Substituent : Improves solubility and biological interactions.

Antimicrobial Activity

The thiazole moiety is associated with significant antimicrobial properties. Preliminary studies indicate that derivatives of this compound may exhibit activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

Anticancer Properties

Similar thiazole compounds have shown promise in anticancer research. For instance, derivatives have demonstrated cytotoxicity against human leukemia and hepatocellular carcinoma cells. The specific substitution pattern on the thiazole and acetamide moieties suggests enhanced biological activity compared to structurally similar compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the thiazole and acetamide groups can significantly influence biological activity. This insight is crucial for the design of more effective therapeutic agents.

Compound NameStructure HighlightsBiological Activity
N-(5-methylthiazol-2-yl)-acetamideMethyl group on thiazoleAntimicrobial
N-(4-methylthiazol-5-yloxy)acetamideEther linkage instead of thioetherAnticancer
N-(5-bromo-thiazolyl)benzamideBromine substitution on thiazoleAntitumor

These compounds share structural features with N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide, indicating that structural modifications can significantly influence their biological activities.

Case Studies

Recent literature highlights several promising findings regarding the anticancer properties of thiazole derivatives:

  • Cytotoxic Effects on Leukemia Cells : A study evaluated the effects of 4-substituted thiazoles against human chronic myeloid leukemia cell lines, demonstrating significant anti-proliferative activity.
  • Inhibitory Effects on Cancer Cell Lines : Another investigation reported that certain thiazole derivatives exhibited potent inhibitory effects on specific cancer cell lines, suggesting their potential as therapeutic agents in oncology.
  • Antimicrobial Efficacy : Research into the antimicrobial properties of similar compounds has shown effectiveness against resistant bacterial strains, indicating potential applications in treating infections.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents on the thiazole and acetamide portions. These pathways facilitate the exploration of structure–activity relationships and optimize the compound's efficacy.

Feasible Synthetic Routes

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Properties
Substituent Impact on Melting Point Impact on Yield Potential Bioactivity
4-Chlorobenzylidene ↑ (186–187 °C) High (90%) Enhanced hydrophobicity
5-Nitro-2-furyl Moderate (155–156 °C) Low (53%) Redox-activated antibacterial
4-Fluorophenyl N/R N/R Improved metabolic stability

Q & A

Q. What are the key considerations for synthesizing N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation, thioether linkage establishment, and carboxamide functionalization. Key steps include:
  • Thiol-alkylation : Reacting 2-amino-2-oxoethylthiol with a halogenated thiazole intermediate under inert conditions (e.g., nitrogen atmosphere) to form the thioether bond.
  • Coupling reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the thiophene-2-carboxylic acid moiety to the thiazole core .
    Optimization requires:
  • Temperature control (40–60°C for coupling steps).
  • Solvent selection (e.g., DMF for solubility, dichloromethane for phase separation).
  • Monitoring via TLC or HPLC to track intermediate purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to assign protons and carbons, particularly distinguishing thiazole (C-2, C-4, C-5) and thiophene (C-2') regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–37°C), and light exposure. Monitor via HPLC for degradation products .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time, serum content) across studies. For example, variations in ATP levels in viability assays may skew results .
  • Dose-response recalibration : Use standardized protocols (e.g., NIH/NCATS guidelines) to reassess activity under controlled parameters.
  • Orthogonal assays : Validate findings with complementary methods (e.g., apoptosis markers alongside cytotoxicity assays) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's biological efficacy?

  • Methodological Answer :
  • Substituent modification : Systematically alter the phenyl (C-4) or thiophene (C-2') groups. For example:
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects on thiazole-thiophene conjugation .
  • Replace the phenyl ring with heteroaromatic systems (e.g., pyridine) to improve solubility .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the 2-amino-2-oxoethylthio group) .

Q. What experimental approaches are recommended to elucidate the compound's mechanism of action?

  • Methodological Answer :
  • Target identification : Employ affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling (e.g., apoptosis, autophagy pathways).
  • In silico modeling : Perform molecular dynamics simulations to predict interactions with kinases or GPCRs .

Q. How can researchers address challenges in reproducibility during scale-up synthesis?

  • Methodological Answer :
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track reaction progression and intermediate stability.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) using factorial designs to identify critical variables .
  • Purification protocols : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to ensure ≥95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

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